
1-(2-甲氧基乙基)-5-氧代吡咯烷-3-甲酰胺
描述
The compound “1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide and pyrrolidine, which are common in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. These properties are typically determined experimentally .科学研究应用
Additionally, there’s a mention of a poly (2-methoxyethyl acrylate) (PMEA) antithrombogenic surface being used in research related to human umbilical vein endothelial cells (HUVECs) .
-
Electrochemical Applications
- The compound “1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide” has been used in the study of ionic liquids for electrolytes in supercapacitors . The electrochemical stability of these ionic liquids was measured at different temperatures to investigate their potential use in harsh weather conditions .
- The methods of application involved measuring the electrochemical stability of the ionic liquids at different temperatures, and using linear regression with a numerical model in combination with voltammetry experiments to deduce the temperature sensitivity of both anodic and cathodic potential limits .
- The results showed that the electrochemical stability window of these ionic liquids ranged from 4.1 to 6.1 V .
-
Solvent Applications
-
Temperature-Dependent Electrochemical Stability
- The compound “1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide” has been used in the study of ionic liquids for electrolytes in supercapacitors .
- The electrochemical stability of these ionic liquids was measured at different temperatures (288.15, 298.15, 313.15, 333.15 and 358.15 K), to systematically investigate their potential use in harsh weather conditions .
- Linear regression with a numerical model was used in combination with voltammetry experiments to deduce the temperature sensitivity of both anodic and cathodic potential limits .
- The results showed that the electrochemical stability window of these ionic liquids ranged from 4.1 to 6.1 V .
-
Solvent Applications
安全和危害
未来方向
属性
IUPAC Name |
1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-13-3-2-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBIPBJDSPOLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



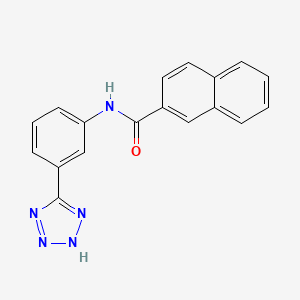
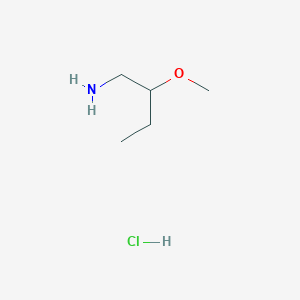
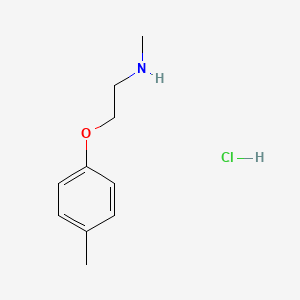

![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
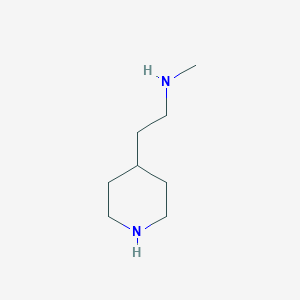
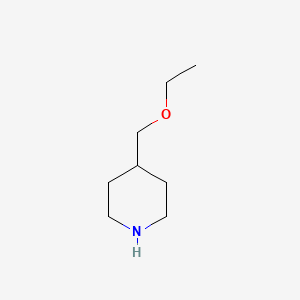
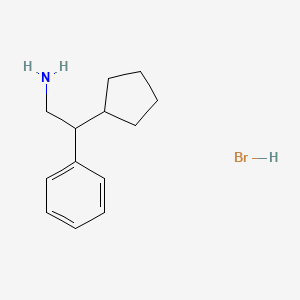
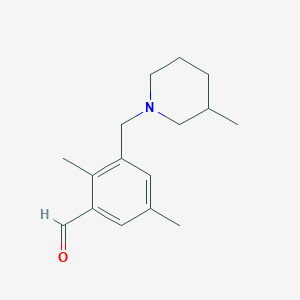
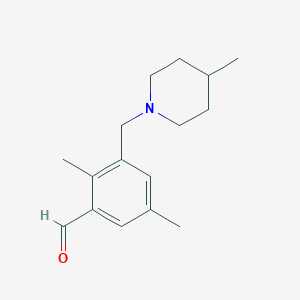
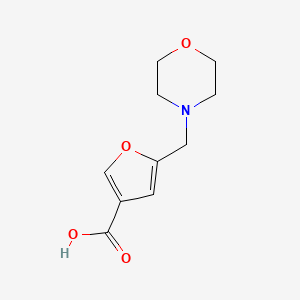
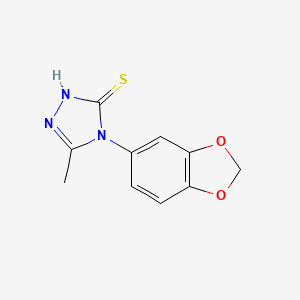
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)